Cas no 1021075-72-8 (2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide)

2,5-Dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a dihydropyridazine core and a dimethoxy-substituted benzene ring. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structural motifs. The sulfonamide group enhances binding affinity, while the dimethoxy and phenyl substituents contribute to solubility and target specificity. Its well-defined molecular architecture allows for further functionalization, making it valuable for structure-activity relationship studies. The compound is suitable for research applications requiring precise molecular interactions, offering a balance of stability and reactivity for synthetic exploration.
2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide structure
1021075-72-8 structure
Product Name:2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
CAS No:1021075-72-8
MF:C21H23N3O5S
MW:429.48942399025
CID:6511730
PubChem ID:42138788
Update Time:2025-06-11

2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
    • 2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
    • AKOS024500314
    • VU0637304-1
    • F5148-0015
    • 1021075-72-8
    • 2,5-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
    • Inchi: 1S/C21H23N3O5S/c1-28-17-9-11-19(29-2)20(15-17)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3
    • InChI Key: SNFICLQCYIZCMX-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)OC)(NCCCN1C(C=CC(C2C=CC=CC=2)=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 429.13584202g/mol
  • Monoisotopic Mass: 429.13584202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 106Ų

2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Pricemore >>

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Additional information on 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide

Introduction to 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide and Its Significance in Modern Chemical Research

The compound with the CAS number 1021075-72-8, identified as 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical innovation. This intricate molecular structure, characterized by its sulfonamide and dihydropyridazine moieties, has garnered attention due to its potential applications in the development of novel therapeutic agents. The strategic placement of functional groups such as dimethoxy substituents and the benzene-1-sulfonamide core suggests a compound with unique chemical properties that could be leveraged for targeted biological interactions.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The presence of the dihydropyridazine scaffold in this molecule is particularly noteworthy, as it is a known pharmacophore in several bioactive compounds. Studies have demonstrated that dihydropyridazines can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties. The specific configuration of the 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl moiety further enhances the molecule's potential by introducing additional binding sites for biological targets.

The sulfonamide group is another critical feature of this compound, known for its ability to form stable hydrogen bonds with biological targets. This property makes sulfonamides valuable in the development of drugs that require precise molecular recognition. In particular, sulfonamides have been widely used in antibiotics, diuretics, and anticonvulsants. The combination of a sulfonamide moiety with a dimethoxy-substituted benzene ring suggests that this compound may exhibit enhanced solubility and bioavailability, which are crucial factors in drug formulation.

In the context of current research, there is growing interest in molecules that can modulate intracellular signaling pathways. The structural features of 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide make it a candidate for interacting with enzymes and receptors involved in critical cellular processes. For instance, the dihydropyridazine moiety could potentially interact with calcium channels or kinases, while the sulfonamide group might serve as a linker to enhance binding affinity. Such interactions could be exploited to develop treatments for neurological disorders, cardiovascular diseases, or inflammatory conditions.

One particularly exciting area of research is the use of computational modeling to predict the biological activity of novel compounds. By leveraging advanced algorithms and machine learning techniques, researchers can simulate how molecules like 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide might interact with biological targets. These simulations can guide experimental design and accelerate the drug discovery process. For example, virtual screening can help identify optimal analogs by predicting binding affinities and pharmacokinetic properties before synthesizing and testing them in vitro.

The synthesis of complex molecules like this one requires meticulous attention to detail and expertise in organic chemistry. The multi-step synthesis involves introducing various functional groups while maintaining regioselectivity and stereochemical integrity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are often employed to construct the desired framework. Each step must be carefully optimized to ensure high yields and purity, which are essential for subsequent biological evaluation.

Once synthesized, the compound undergoes rigorous testing to assess its biological activity. In vitro assays are used to evaluate interactions with enzymes and receptors relevant to specific therapeutic areas. Additionally, cell-based assays can provide insights into how the molecule affects cellular processes at a more complex level. These studies often involve high-throughput screening (HTS) technologies that allow researchers to test thousands of compounds simultaneously for activity against various targets.

The potential applications of 2,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-ypropyl]benzene - 1-sulfonamide extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for developing agrochemicals or specialty chemicals that require similar molecular recognition capabilities. Furthermore, its stability under various conditions suggests that it could be formulated into long-lasting products or used in environments where chemical integrity is paramount.

As research continues to evolve, so too do the tools available for studying complex molecules like this one. Next-generation technologies such as CRISPR-Cas9 gene editing and organ-on-a-chip systems are enabling more precise investigations into how compounds interact with living systems. These advancements promise to accelerate the discovery process by providing more relevant data earlier in drug development pipelines.

In conclusion,2 ,5 - dimethoxy - N - [ 3 - ( 6 - oxo - 3 - phenyl - 1 , 6 - dihydrop y ridazin - 1 - yl ) prop y l ] ben zene - 1 - sul fon am ide represents a significant advancement in chemical biology with far-reaching implications for medicine and industry . Its intricate structure , characterized by key functional groups such as dimethoxy substituents , dihydrop y ridazine moieties , an d sulf on am ide cores , positions it as a valuable tool f or future research . As scientists continue t o unravel its potential applications , we can expect t o see further innovations emerge from studies involving this remarkable compound . p >

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